molecular formula C12H19NO3 B1485352 2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid CAS No. 2097949-58-9

2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid

Cat. No. B1485352
CAS RN: 2097949-58-9
M. Wt: 225.28 g/mol
InChI Key: VIIQQVPFYWTOPV-UHFFFAOYSA-N
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Description

“2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid” is a chemical compound with the CAS No. 2097949-58-9 . Its molecular formula is C12H19NO3 and it has a molecular weight of 225.28 g/mol.

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Researchers have developed novel synthetic approaches to create spirocyclic compounds, including derivatives related to "2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid". One study discusses the synthesis of spirocyclic oxetanes and their conversion into complex cyclic systems, showcasing the utility of these compounds in constructing intricate molecular architectures (Gurry, McArdle, & Aldabbagh, 2015).

Conformational Studies and Receptor Topology Probing

A significant application of spirocyclic compounds is in the exploration of receptor topologies, particularly glutamate receptors. By synthesizing conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane skeleton, researchers have created tools to study the spatial requirements of receptor-ligand interactions. This work has implications for understanding neurotransmitter function and designing drugs that can selectively target different receptor subtypes (Radchenko, Grygorenko, & Komarov, 2008).

Optical Activity and Materials Science

The spiro[3.3]heptane scaffold has been utilized to obtain optically active compounds with potential applications in materials science. For instance, optically active spiro[3.3]heptane-2,6-dicarboxylic acid derivatives have been synthesized and studied for their optical properties. Such compounds could find applications in the development of new materials with specific chiral properties (Tang, Miura, & Kawakami, 2002).

Radical Chemistry and Molecular Rearrangements

The study of spiro[3.3]alkyl radicals provides insights into the behavior of spirocyclic compounds under radical conditions. This research can contribute to our understanding of molecular rearrangements and the stability of radical species, which is relevant for designing synthetic pathways and understanding reaction mechanisms (Roberts, Walton, & Maillard, 1986).

Enzymatic Synthesis and Resolution

Enzyme-catalyzed reactions have been applied to the synthesis and resolution of spiro[3.3]heptane derivatives, demonstrating the potential of biocatalysis in creating chiral molecules with axial chirality. This approach offers a green chemistry alternative for synthesizing and purifying enantiomerically pure compounds, useful in pharmaceuticals and fine chemicals (Naemura & Furutani, 1990).

properties

IUPAC Name

2-acetamido-3-spiro[3.3]heptan-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(14)13-10(11(15)16)5-9-6-12(7-9)3-2-4-12/h9-10H,2-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQQVPFYWTOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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